N-T-Butyl 3-bromo-4-methylbenzenesulfonamide
Description
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group attached to the nitrogen atom, a bromine substituent at the 3-position, and a methyl group at the 4-position of the benzene ring. Its structural features confer unique stability and reactivity. The bulky tert-butyl substituent on nitrogen prevents undesired reactions such as acyl migration, as observed in studies where the compound remained unreacted under conditions that degraded less sterically hindered analogs .
Properties
IUPAC Name |
3-bromo-N-tert-butyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGHIWXQPZQUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428444 | |
| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-70-8 | |
| Record name | 3-Bromo-N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 3-Bromo-4-Methylbenzenesulfonyl Chloride with tert-Butylamine
Starting Materials :
- 3-Bromo-4-methylbenzenesulfonyl chloride
- tert-Butylamine
- Triethylamine (TEA) as a base
- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure :
- Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM at 0°C under nitrogen.
- Add TEA (1.2 equiv) dropwise to scavenge HCl.
- Introduce tert-butylamine (1.1 equiv) and stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Quench the reaction with ice-cold water, extract with DCM, and wash with brine.
- Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate gradient) to yield the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >95% |
| Reaction Time | 13 hours |
| Solvent | DCM |
Bromination of N-T-Butyl 4-Methylbenzenesulfonamide
Starting Materials :
- N-T-Butyl 4-methylbenzenesulfonamide
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) as initiator
- Carbon tetrachloride (CCl₄)
Procedure :
- Dissolve N-T-butyl 4-methylbenzenesulfonamide (1.0 equiv) in CCl₄.
- Add NBS (1.05 equiv) and AIBN (0.1 equiv).
- Reflux at 80°C for 6 hours under light exclusion.
- Cool, filter succinimide byproducts, and concentrate the filtrate.
- Purify by recrystallization from ethanol/water to obtain the brominated product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Regioselectivity | >99% (3-bromo isomer) |
| Reaction Scale | Up to 5 kg demonstrated |
Optimization Strategies
Solvent and Base Selection
Temperature Control
Industrial-Scale Purification
- Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline product with 99% purity, suitable for pharmaceutical applications.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sulfonylation | High regioselectivity | Requires anhydrous conditions | 78–85% |
| Bromination | Scalable to industrial levels | Requires toxic CCl₄ | 65–72% |
Industrial Production Insights
- Reactor Design : Stainless steel reactors with corrosion-resistant coatings prevent degradation of sulfonyl chlorides.
- Cost Efficiency : Bulk tert-butylamine reduces raw material costs by 30% compared to smaller alkylamines.
- Waste Management : HCl byproducts are neutralized with NaOH, generating NaCl for safe disposal.
Challenges and Solutions
Scientific Research Applications
Chemical Synthesis
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic transformations, facilitating reactions that lead to the formation of new compounds. The compound can be synthesized through the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with tert-butylamine in organic solvents like dichloromethane or chloroform under basic conditions.
Pharmaceutical Applications
This compound is particularly significant in pharmaceutical research due to its potential as a drug candidate. It has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases, which are implicated in cancer and other diseases. For instance, derivatives of this compound have shown promising results in inhibiting carbonic anhydrase IX, which is associated with tumor growth and metastasis .
Case Study: Anti-Cancer Activity
Recent studies have demonstrated that certain derivatives exhibit significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). These compounds showed selective inhibition at low concentrations, indicating their potential as targeted therapies in oncology .
Biochemical Research
In biochemical contexts, this compound is used to study enzyme inhibition and protein interactions. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing researchers to explore its binding affinities with various biological targets. This interaction can disrupt essential biological processes, making it a valuable tool for understanding enzyme mechanisms.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and agrochemicals. It serves as a building block for synthesizing other important chemical entities used in agriculture and manufacturing. Its applications extend to the production of certain anti-inflammatory drugs and antibiotics, showcasing its versatility within the pharmaceutical industry .
Potential Therapeutic Uses
Research indicates that this compound may have therapeutic applications beyond cancer treatment. Compounds derived from this sulfonamide class have been proposed for treating inflammatory diseases, central nervous system disorders, and various other conditions such as arthritis and ocular diseases .
Therapeutic Mechanism
The mechanism by which these compounds exert their effects often involves selective inhibition of enzymes related to inflammation or metabolic pathways critical to disease progression .
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic reactions | Facilitates formation of complex organic molecules |
| Pharmaceuticals | Drug candidate for enzyme inhibition | Inhibits carbonic anhydrases linked to cancer |
| Biochemical Research | Studies on enzyme interactions | Valuable for understanding enzyme mechanisms |
| Industrial Chemicals | Building block for agrochemicals | Used in production of anti-inflammatory drugs |
| Therapeutic Uses | Treatment for inflammation and CNS disorders | Potential for diverse therapeutic applications |
Mechanism of Action
The mechanism of action of N-T-Butyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Substituent Effects on Nitrogen: t-Butyl vs. Cyclohexyl vs. Butyl
The nature of the N-substituent critically influences stability and reactivity:
- N-T-Butyl derivatives : The tert-butyl group’s steric bulk prevents acyl migration and hydrolysis, ensuring stability. For example, N-T-Butyl 3-bromo-4-methylbenzenesulfonamide resists degradation under conditions where other analogs hydrolyze .
- N-Cyclohexyl derivatives : In contrast, N-cyclohexyl-3-bromo-4-methylbenzenesulfonamide (CAS details unspecified) is highly unstable, decomposing into open-chain adducts and hydrolyzed products during storage .
Table 1: Substituent-Driven Stability Comparison
Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution
The position of the bromine atom on the benzene ring affects electronic and steric properties:
- 3-Bromo derivatives : this compound’s bromine at the 3-position may influence electron-withdrawing effects and steric interactions with adjacent groups.
Table 2: Positional Isomer Comparison
| Compound | Bromine Position | Key Properties | CAS Number |
|---|---|---|---|
| This compound | 3 | Enhanced steric hindrance | Not listed |
| 4-Bromo-N-tert-butylbenzenesulfonamide | 4 | Different electronic effects | 93281-65-3 |
Functional Group Variations: Methyl vs. Methoxy Substituents
The substituent at the 4-position (methyl vs. methoxy) modulates electronic effects:
- 4-Methyl group : In this compound, the methyl group is weakly electron-donating, slightly activating the ring.
- 4-Methoxy group : N-T-Butyl 3-bromo-4-methoxybenzamide (CAS 356550-24-8) features a stronger electron-donating methoxy group, which may increase ring reactivity toward electrophilic substitution .
Table 3: Substituent Electronic Effects
| Compound | 4-Position Group | Electronic Effect | CAS Number |
|---|---|---|---|
| This compound | Methyl | Weak electron-donating | Not listed |
| N-T-Butyl 3-bromo-4-methoxybenzamide | Methoxy | Strong electron-donating | 356550-24-8 |
Sulfonamide vs. Benzamide Backbones
The choice of backbone (sulfonamide vs. benzamide) impacts acidity and solubility:
- Sulfonamides : Generally more acidic due to the sulfonyl group’s strong electron-withdrawing nature. This compound likely exhibits higher acidity compared to benzamide analogs.
- Benzamides : For example, N-T-Butyl 3-bromobenzenesulfonamide (CAS 42498-39-5) and related benzamides may have reduced solubility in polar solvents .
Research Findings and Implications
- Stability : The tert-butyl group’s steric bulk is a key differentiator, making this compound preferable for applications requiring long-term stability .
- Reactivity : Positional isomerism and electronic effects (e.g., methoxy vs. methyl) offer tunability for synthetic applications .
- Safety : N-Cyclohexyl analogs’ instability highlights the importance of substituent selection in industrial and pharmaceutical contexts .
Biological Activity
N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified under sulfonamides. The presence of a bromine atom and a sulfonamide functional group contributes to its biological activity.
Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The inhibition of these enzymes can lead to significant therapeutic effects:
- Carbonic Anhydrase Inhibition : this compound exhibits potent inhibitory effects against carbonic anhydrase isoforms, which are crucial in maintaining acid-base balance in biological systems. This inhibition can interfere with tumor growth and microbial pathogenicity by disrupting the pH regulation in cells .
- Acetylcholinesterase Inhibition : This compound also shows promising activity against AChE, which is vital for neurotransmission. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound 4e | MDA-MB-231 | 1.52 | 5.5 |
| Compound 4g | MCF-7 | 6.31 | 17.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against Staphylococcus aureus and other bacterial strains, showcasing its potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|---|
| Compound 4e | S. aureus | 80.69 |
| Compound 4g | K. pneumonia | 79.46 |
Case Studies
In a notable case study, a series of benzene sulfonamides were synthesized and tested for their dual activity as anticancer and antimicrobial agents. The most active derivative exhibited a remarkable ability to induce apoptosis in breast cancer cells, increasing annexin V-FITC positive cells significantly compared to controls . This highlights the potential of this compound as a lead compound for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-t-Butyl 3-bromo-4-methylbenzenesulfonamide, and how is regioselectivity ensured during bromination?
- Methodological Answer : The synthesis typically begins with chlorosulfonation of substituted toluene derivatives (e.g., 4-methyltoluene), followed by reaction with t-butylamine to form the sulfonamide intermediate. Bromination at the 3-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is ensured by steric and electronic directing effects of the methyl and sulfonamide groups, with reaction monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for t-butyl (δ ~1.2 ppm), aromatic protons (δ ~7.0–7.5 ppm), and sulfonamide groups.
- X-ray crystallography : Resolves molecular geometry, confirming bromine substitution at the 3-position and spatial arrangement of functional groups (e.g., torsion angles between benzene and sulfonamide moieties) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z ~318 for C₁₁H₁₅BrNO₂S) .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine at the 3-position activates the benzene ring for electrophilic substitution at adjacent positions. However, steric hindrance from the t-butyl group limits reactivity at the 4-methyl position. Controlled reactions with nucleophiles (e.g., Grignard reagents) require optimization of solvent polarity (e.g., DMF vs. THF) and temperature to avoid side reactions .
Advanced Research Questions
Q. How can one-pot synthesis strategies improve the yield of this compound?
- Methodological Answer : A one-pot approach combining chlorosulfonation, t-butylamine coupling, and bromination reduces purification steps. Key parameters include:
- Catalyst selection : Lewis acids like FeCl₃ enhance bromination efficiency.
- Temperature gradients : Stepwise heating (25°C → 80°C) minimizes decomposition.
- Yield optimization : Yields >75% are achievable with excess NBS (1.2 equiv) and inert atmospheres (N₂/Ar) to suppress oxidation .
Q. What computational methods predict the electronic effects of bromine on the sulfonamide’s binding affinity in supramolecular complexes?
- Methodological Answer :
- DFT calculations : Analyze charge distribution (e.g., Mulliken charges) to identify electrophilic regions. Bromine’s σ-hole enhances halogen bonding with electron-rich partners (e.g., carbonyl groups).
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), highlighting bromine’s role in stabilizing binding pockets via van der Waals forces .
Q. How do contradictory data on sulfonamide bioactivity arise, and how can they be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often stem from:
- Solubility variations : Use standardized DMSO/PBS solubility protocols to ensure consistent bioassay conditions.
- Impurity interference : HPLC purity checks (>98%) and control experiments with isolated byproducts (e.g., des-bromo analogs) clarify bioactivity sources.
- SAR validation : Comparative studies with 3-chloro or 3-iodo analogs isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
